Hydrazinecarbodithioic acid

Vue d'ensemble

Description

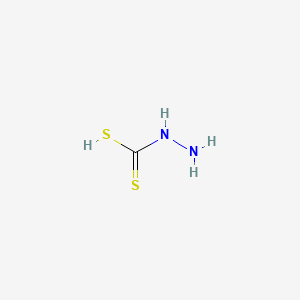

Hydrazinecarbodithioic acid is a chemical compound with the molecular formula C3H8N2S2 . It is also known by other names such as Carbazic acid, 2-methyldithio-, methyl ester; Methyl 2-methyldithiocarbazate; 2-Methyldithiocarbazic acid, methyl ester .

Synthesis Analysis

The synthesis of Hydrazinecarbodithioic acid derivatives has been reported in several studies. For instance, a series of novel S-esters of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid and S,S′-diesters of (4-nitrobenzoyl)carbonohydrazonodithioic acid were synthesized by reaction of 4-nitrobenzohydrazide and N-methyl-4-nitrobenzohydrazide with carbon disulfide and alkyl halides in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of Hydrazinecarbodithioic acid can be represented by the IUPAC Standard InChI: InChI=1S/C3H8N2S2/c1-5(4)3(6)7-2/h4H2,1-2H3 .Chemical Reactions Analysis

Hydrazinecarbodithioic acid has been used in the synthesis of various metal complexes. For example, Cu(II), Zn(II), and Re(I) complexes have been synthesized with the Schiff base, N′-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl ester (SBCM-H) which was prepared by condensation of S-benzyldithiocarbazate and 3-acetylcoumarin .Physical And Chemical Properties Analysis

The molecular weight of Hydrazinecarbodithioic acid is 136.239 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Corrosion Inhibition

Hydrazinecarbodithioic acid derivatives have been shown to be effective corrosion inhibitors. In a study by Khaled (2006), derivatives of hydrazinecarbodithioic acid were used for corrosion inhibition of mild steel in hydrochloric acid solutions. These compounds demonstrated increased inhibition efficiency with higher concentrations, acting as mixed-type inhibitors and following Langmuir isotherm in their adsorption behavior (Khaled, 2006).

Organic Synthesis

Hydrazinecarbodithioates are integral in multicomponent domino reactions, useful for creating various organic compounds. Jia et al. (2015) described the synthesis of 3-substituted 5-thiol-1,3,4-thiadiazolines via addition/cycloaddition cascade reactions of hydrazinecarbodithioate, showcasing functional-group compatibility and moderate to good yields (Jia, Feng, & Sun, 2015).

Antimicrobial Agents

Compounds derived from potassium hydrazinecarbodithioate have been investigated for their antimicrobial properties. Abdel-Wahab et al. (2009) synthesized various compounds from this derivative, which were screened for antibacterial and antifungal activity. Some compounds exhibited promising activity (Abdel-Wahab, Abdel-Aziz, & Ahmed, 2009).

Agricultural and Organic Synthesis Applications

Srivastava (2022) highlighted the use of hydrazinecarbodithiolates in agriculture and as intermediates in organic synthesis. These compounds have shown significant applications across various fields, emphasizing their versatility (Srivastava, 2022).

Antioxidant Properties

In a study by Bărbuceanu et al. (2014), new compounds from hydrazinecarbothioamide class containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and showed excellent antioxidant activity. These findings suggest potential applications in health and disease management (Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Cytostatic and Antiviral Activity

Mahapatra et al. (2013) investigated methyl-2-arylidene hydrazinecarbodithioates for their cytostatic and antiviral activity. The study revealed significant inhibitory effects against specific viruses and cancer cells, indicating the potential for therapeutic applications (Mahapatra, Kulandaivelu, Saiko, Graser, Szekeres, Andrei, Snoeck, Balzarini, & Jayaprakash, 2013).

Safety and Hazards

Hydrazinecarbodithioic acid is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash off immediately with soap and plenty of water removing all contaminated clothes and shoes if it comes in contact with skin .

Propriétés

IUPAC Name |

aminocarbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNGZCVDIREDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(NN)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043991 | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinecarbodithioic acid | |

CAS RN |

471-32-9 | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-132378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRAZINECARBODITHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU0GLF3MG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.